molecular formula C19H12BrClN4O3S2 B11711619 N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

Cat. No.: B11711619
M. Wt: 523.8 g/mol
InChI Key: KNAYOBVVUXPXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a benzothiadiazole core, bromine, and chlorobenzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of bromine and chlorobenzenesulfonamido groups through electrophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine and chlorobenzenesulfonamido groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives and sulfonamido-substituted benzamides. Examples include:

  • N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
  • N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-CHLORO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5-BROMO-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C19H12BrClN4O3S2

Molecular Weight

523.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H12BrClN4O3S2/c20-11-4-9-15(25-30(27,28)13-7-5-12(21)6-8-13)14(10-11)19(26)22-16-2-1-3-17-18(16)24-29-23-17/h1-10,25H,(H,22,26)

InChI Key

KNAYOBVVUXPXHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=C(C=CC(=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.